2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Description
This compound features a 1,3-thiazole core substituted at the 2-position with a sulfanyl (-S-) group linked to an acetamide moiety. The acetamide nitrogen is bonded to a 4-fluorophenyl group, while the thiazole’s 4-position carries a carbamoylmethyl group derived from 4-ethoxyphenyl (Fig. 1). The fluorophenyl group contributes electron-withdrawing effects, which may stabilize binding interactions with biological targets .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-2-28-18-9-7-16(8-10-18)23-19(26)11-17-12-29-21(25-17)30-13-20(27)24-15-5-3-14(22)4-6-15/h3-10,12H,2,11,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEXCGGPTUEVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, carbamoyl group, and an acetamide moiety, which contribute to its pharmacological potential. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 445.5 g/mol. The structure includes functional groups that allow for significant interactions within biological systems, particularly through enzyme modulation and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O3S2 |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 941921-74-0 |
Enzyme Interactions
The compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a critical role in drug metabolism. These interactions can influence the pharmacokinetics of co-administered drugs and endogenous compounds.
Cellular Effects
Research indicates that this compound affects cellular processes by modulating key signaling pathways. Notably, it influences the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell proliferation, differentiation, and apoptosis . Additionally, it alters gene expression by affecting transcription factors involved in cellular metabolism.
The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. This binding can lead to inhibition or activation of these targets, resulting in downstream effects on cellular pathways. For example, the compound may inhibit certain enzymes by occupying their active sites or modulate receptor functions through allosteric interactions .
Antimicrobial Properties
Another investigation demonstrated that compounds with similar thiazole structures possess antibacterial and antifungal activities. For instance, derivatives were tested against Mycobacterium tuberculosis and showed varying degrees of inhibition compared to standard antibiotics . This suggests that this compound may also exhibit antimicrobial properties worth exploring further.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
Key Observations :
Role of Aromatic Substituents
Key Observations :
Pharmacophore and Bioactivity Insights
- Amide Moieties: Present in all compared compounds, critical for hydrogen bonding with biological targets.
- Sulfanyl Linkers : The -S- group in the target compound and analogs (e.g., ) may contribute to redox activity or metal chelation, though direct evidence is lacking in the provided data.
Research Findings and Hypotheses
Thiazole Core Advantage : The thiazole ring in the target compound offers a balance between stability (compared to imidazole) and electronic neutrality (compared to triazole), making it suitable for diverse interactions .
Ethoxy vs. Methoxy : The ethoxy group in the target compound likely increases metabolic stability compared to methoxy (), as larger alkoxy groups resist oxidative degradation.
Fluorophenyl Synergy : The combination of fluorophenyl (electron-withdrawing) and ethoxyphenyl (electron-donating) groups may create a complementary electronic profile for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
